molecular formula C20H22N4O B7561768 N-cycloheptyl-7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide

N-cycloheptyl-7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B7561768
M. Wt: 334.4 g/mol
InChI Key: WSPGPSDRHJJSHW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a suitable pyrazole derivative with a pyrimidine precursor in the presence of a cycloheptyl amine . The reaction conditions often involve heating and the use of catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds .

Scientific Research Applications

N-cycloheptyl-7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-cycloheptyl-7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, thereby affecting various biochemical processes . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Properties

IUPAC Name

N-cycloheptyl-7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O/c25-20(23-16-10-6-1-2-7-11-16)17-14-22-24-18(12-13-21-19(17)24)15-8-4-3-5-9-15/h3-5,8-9,12-14,16H,1-2,6-7,10-11H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSPGPSDRHJJSHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C2=C3N=CC=C(N3N=C2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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